![molecular formula C33H50N2O2 B10851376 3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol](/img/structure/B10851376.png)
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol is a synthetic compound that has captured the interest of researchers due to its unique molecular structure and potential applications. It belongs to a class of compounds characterized by the presence of azepane rings, known for their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol can be achieved through a multi-step process involving:
Formation of the azepane ring structure through a cyclization reaction.
Functionalization of the azepane ring with the appropriate ethyl and hydroxyphenyl substituents.
Final coupling of the substituted azepane rings to achieve the target compound.
Industrial Production Methods
On an industrial scale, this compound can be synthesized using:
Batch reactors where each step is carefully controlled for purity and yield.
Continuous flow reactors that offer better scalability and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol undergoes several types of chemical reactions:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : Potential reduction of the azepane ring can lead to different hydrogenated derivatives.
Substitution: : The phenol group can participate in electrophilic aromatic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation products can include ketones and carboxylic acids.
Reduction can yield different hydrogenated azepane derivatives.
Substitution can lead to various functionalized phenols depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as a building block for creating complex molecular architectures.
Analytical Chemistry: : Studied for its unique spectroscopic properties.
Biology
Pharmacology: : Potential use in drug design due to its ability to interact with biological targets.
Toxicology: : Assessed for its safety profile and potential toxic effects.
Medicine
Therapeutics: : Investigated for potential use in treating neurological disorders due to its structural similarity to known bioactive compounds.
Diagnostics: : Explored for use in imaging techniques due to its unique chemical structure.
Industry
Material Science:
Catalysis: : Studied for its catalytic properties in various chemical reactions.
Mechanism of Action
The exact mechanism of action for 3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol involves interaction with specific molecular targets. Its effects are mediated through:
Binding to Enzymes: : The hydroxyl and azepane groups facilitate binding to enzyme active sites, potentially inhibiting or modulating enzyme activity.
Receptor Interaction: : May interact with neuronal receptors, influencing signaling pathways involved in neurological functions.
Comparison with Similar Compounds
Similar Compounds
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-methoxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol: : Similar in structure but with a methoxy group instead of a hydroxy group.
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-aminophenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol: : Contains an amino group, leading to different biological properties.
Uniqueness
3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol stands out due to its specific combination of ethyl and hydroxyphenyl groups, which confer unique chemical reactivity and biological activity, making it a versatile compound for various scientific applications.
Conclusion
This compound is a compound with significant potential in multiple fields, from synthetic and analytical chemistry to biological research and industrial applications. Its unique structure and reactivity make it a compound of interest for ongoing research and development.
Properties
Molecular Formula |
C33H50N2O2 |
|---|---|
Molecular Weight |
506.8 g/mol |
IUPAC Name |
3-[3-ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C33H50N2O2/c1-3-32(28-14-12-16-30(36)24-28)18-6-10-22-34(26-32)20-8-5-9-21-35-23-11-7-19-33(4-2,27-35)29-15-13-17-31(37)25-29/h12-17,24-25,36-37H,3-11,18-23,26-27H2,1-2H3 |
InChI Key |
XNVOHDDYQCZZQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCN(C1)CCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



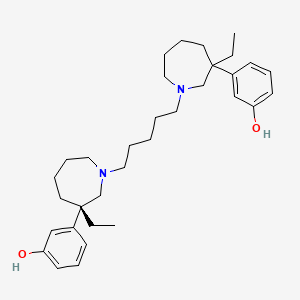
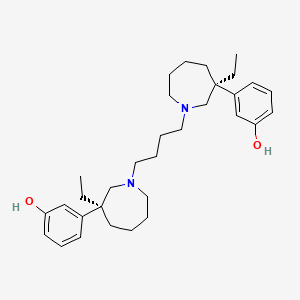
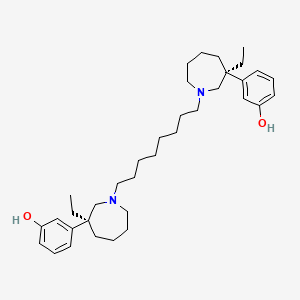


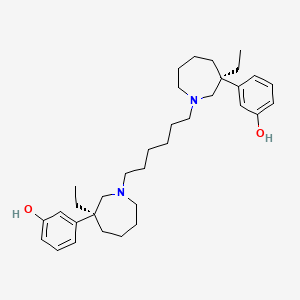
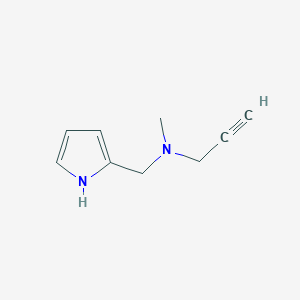

![N,N-diCPM[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851364.png)
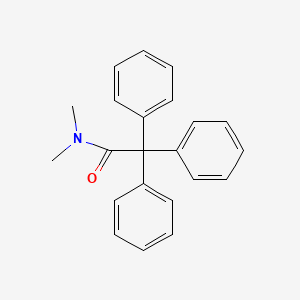
![N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851385.png)
![3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol](/img/structure/B10851390.png)
![3-[3-Ethyl-1-[10-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol](/img/structure/B10851396.png)
